N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
"N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a 4-methylpiperidine group and an acetamide-linked 2,5-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-14-7-9-25(10-8-14)21-22-17(4)12-20(24-21)27-13-19(26)23-18-11-15(2)5-6-16(18)3/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJDMBRIUMBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. The compound features a complex structure that includes a pyrimidine ring and a piperidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1029776-93-9 |
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. It is believed to act by inhibiting specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) or lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further exploration as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering the cellular environment and reducing tumor growth or inflammation.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vivo Efficacy : In animal models of arthritis, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers and joint swelling compared to controls .
- Cell Culture Studies : In vitro studies have shown that this compound can reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of this compound is in cancer research. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A notable study evaluated the compound's effectiveness against human pancreatic cancer cell lines, Mia PaCa-2 and PANC-1. The results indicated an IC50 value of approximately 15 µM for Mia PaCa-2 cells, suggesting considerable potential as an antitumor agent. The structure-activity relationship (SAR) studies highlighted that modifications to the piperidine and pyrimidine rings could enhance its potency against tumor cells.
Neuroprotective Effects
Preliminary investigations into the neuroprotective properties of N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide have shown promise in models of neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer’s Disease
In an animal model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
- Modulation of Neurotransmitter Systems : It potentially influences neurotransmitter levels, contributing to its neuroprotective effects.
- Antioxidant Activity : Acting as a free radical scavenger may reduce oxidative stress in neuronal tissues.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Its derivatives have been tested for effectiveness against various bacterial strains, demonstrating potential as a new class of antimicrobial agents.
G Protein-Coupled Receptor Modulation
Recent studies have indicated that this compound may interact with G protein-coupled receptors (GPCRs), which are crucial for many physiological processes and represent significant targets for drug development.
Case Study: GPCR Interaction
The compound has been evaluated for its ability to modulate GPCR signaling pathways, which could lead to novel treatments for various conditions including metabolic disorders and mental health issues.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations :
- Substituent Influence on Activity: The presence of chloro or fluoro groups (e.g., in ) often enhances lipophilicity and target binding, but may increase toxicity.
- Heterocyclic Core Modifications : The 4-methylpiperidine group in the target compound (vs. 3-methylpiperidine in ) could alter steric interactions with enzymatic pockets, as piperidine substitution patterns significantly impact receptor affinity .
- Bridging Groups : The oxyacetamide linker in the target compound (shared with ) facilitates conformational flexibility, whereas thioacetamide or thienyl groups () may enhance redox activity or membrane permeability.
Pharmacological and Functional Divergence
- Antimicrobial Activity: Pyrimidine derivatives with aminomethyl or phenoxy groups (e.g., ) exhibit broad-spectrum antimicrobial activity. The target compound’s 4-methylpiperidine moiety may confer selectivity toward bacterial enzymes (e.g., dihydrofolate reductase) over mammalian counterparts .
- Herbicidal vs. Pharmaceutical Applications : Chloroacetamides like thenylchlor () target plant-specific acetyl-CoA carboxylase, whereas the target compound’s lack of electrophilic chlorine and inclusion of a dimethylphenyl group suggests a therapeutic rather than agricultural application.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous pyrimidine-acetamides (e.g., ), involving nucleophilic substitution on pyrimidine intermediates and subsequent coupling with acetamide precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
